5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline
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Overview
Description
5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline typically involves the condensation of a thieno[3,4-b]quinoxaline precursor with appropriate reagents under controlled conditions. One common method includes the reaction of 1,2-diaminobenzene with a thieno[3,4-b]quinoxaline derivative in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments, elevated temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a similar structure but lacking the thieno ring.
Thieno[3,4-b]quinoxaline: A closely related compound with a fused thieno ring system.
5,6,7,8-Tetrahydroquinoxaline: A similar compound without the thieno ring.
Uniqueness
5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
90070-14-7 |
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Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrothieno[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H10N2S/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h5-6H,1-4H2 |
InChI Key |
JDXBVQDYBTXCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CSC=C3N=C2C1 |
Origin of Product |
United States |
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